molecular formula C15H11F3O3 B6407115 3-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261481-47-3

3-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6407115
CAS RN: 1261481-47-3
M. Wt: 296.24 g/mol
InChI Key: LBMNCLBLDAGCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid, also known as 3-M4-TFPBA, is a chemical compound with a molecular formula of C13H9F3O3. It is an aromatic carboxylic acid that has a wide range of applications in scientific research. This compound has been used in a variety of studies due to its unique properties and its ability to interact with other molecules.

Scientific Research Applications

3-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific research studies. It has been used as a substrate for the study of cytochrome P450 enzymes, as a substrate for the study of organic cation transporters, and as an inhibitor of the enzyme acetylcholinesterase. It has also been used as a fluorescent dye in the study of biological processes and as a marker for the detection of proteins and nucleic acids.

Mechanism of Action

3-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid, 95% is a substrate for cytochrome P450 enzymes and organic cation transporters. Cytochrome P450 enzymes are a family of heme-containing enzymes that are involved in the metabolism of drugs, hormones, and other molecules in the body. Organic cation transporters are a family of proteins that are involved in the transport of small molecules across cellular membranes. 3-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid, 95% is also an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
3-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, resulting in increased levels of acetylcholine in the body. It has also been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs, hormones, and other molecules in the body. In addition, 3-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid, 95% has been found to inhibit the activity of organic cation transporters, resulting in decreased levels of small molecules in the body.

Advantages and Limitations for Lab Experiments

3-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is a relatively stable compound, with a shelf life of up to two years when stored at room temperature. It is also soluble in a variety of solvents and is relatively inexpensive. However, 3-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid, 95% also has some limitations. It is not water-soluble, and it has a low solubility in aqueous solutions. In addition, it is not very soluble in organic solvents, and it is not very stable in the presence of light or oxygen.

Future Directions

The future directions of 3-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid, 95% research include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. In particular, further research could be conducted into its ability to inhibit cytochrome P450 enzymes, organic cation transporters, and acetylcholinesterase. In addition, further research could be conducted into its potential use as a fluorescent dye for the detection of proteins and nucleic acids, as well as its potential use as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

3-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid, 95% can be synthesized by a reaction of 3-methoxy-4-trifluoromethylbenzaldehyde with anhydrous hydrochloric acid in the presence of anhydrous pyridine. This reaction takes place in a temperature range of 0-5°C and is usually complete within 30 minutes. The product is then extracted with ethyl acetate and dried in a vacuum to give the desired compound.

properties

IUPAC Name

3-methoxy-4-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-13-8-10(14(19)20)5-6-12(13)9-3-2-4-11(7-9)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMNCLBLDAGCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691147
Record name 2-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261481-47-3
Record name 2-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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